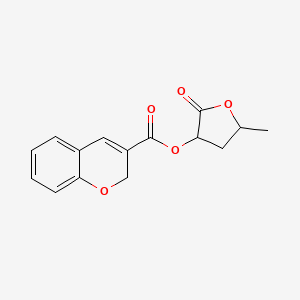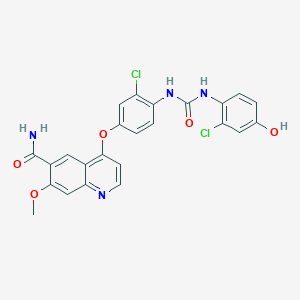
4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and is functionalized with multiple substituents that enhance its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-hydroxybenzaldehyde and 3-chloro-4-hydroxyaniline . The synthesis may proceed through the following steps:
Formation of Urea Derivative: The reaction between 2-chloro-4-hydroxybenzaldehyde and 3-chloro-4-hydroxyaniline in the presence of a suitable catalyst forms the urea derivative.
Coupling with Quinoline Derivative: The urea derivative is then coupled with a quinoline derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-hydroxyaniline: Shares the chloro and hydroxy functional groups but lacks the quinoline core.
2-Chloro-4-hydroxybenzaldehyde: Contains similar functional groups but is structurally simpler.
Uniqueness
4-(3-Chloro-4-(3-(2-chloro-4-hydroxyphenyl)ureido)phenoxy)-7-methoxyquinoline-6-carboxamide is unique due to its combination of a quinoline core with multiple functional groups, enhancing its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C24H18Cl2N4O5 |
|---|---|
Molekulargewicht |
513.3 g/mol |
IUPAC-Name |
4-[3-chloro-4-[(2-chloro-4-hydroxyphenyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C24H18Cl2N4O5/c1-34-22-11-20-14(10-15(22)23(27)32)21(6-7-28-20)35-13-3-5-19(17(26)9-13)30-24(33)29-18-4-2-12(31)8-16(18)25/h2-11,31H,1H3,(H2,27,32)(H2,29,30,33) |
InChI-Schlüssel |
ARGNCHXZVPBKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


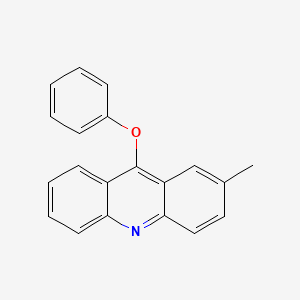



![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
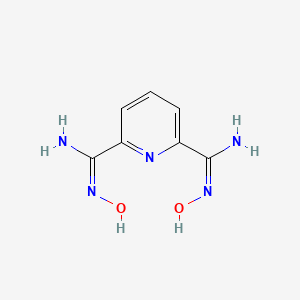
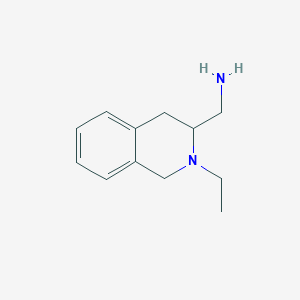
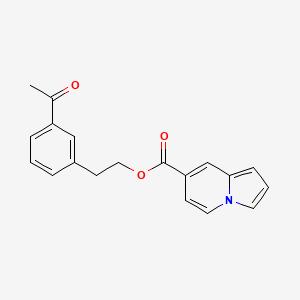
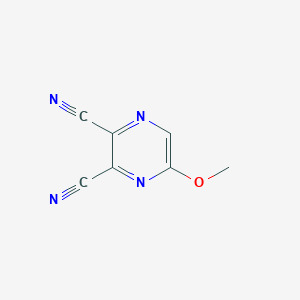
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)
